4-(3-Fluorophenyl)phenylmagnesium bromide, 0.25M THF
CAS No.:
Cat. No.: VC17979418
Molecular Formula: C12H8BrFMg
Molecular Weight: 275.40 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H8BrFMg |
---|---|
Molecular Weight | 275.40 g/mol |
IUPAC Name | magnesium;1-fluoro-3-phenylbenzene;bromide |
Standard InChI | InChI=1S/C12H8F.BrH.Mg/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;;/h2-9H;1H;/q-1;;+2/p-1 |
Standard InChI Key | HPWVYWNQMNBWMO-UHFFFAOYSA-M |
Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Introduction
Chemical Identity and Structural Features
4-(3-Fluorophenyl)phenylmagnesium bromide belongs to the class of organomagnesium halides, characterized by the general formula ArMgBr. The compound’s structure consists of a biphenyl system where one phenyl group is substituted with a fluorine atom at the 3-position. The magnesium-bromide moiety is bonded to the adjacent phenyl ring, rendering the reagent highly nucleophilic.
The 0.25 M concentration in THF optimizes reactivity while maintaining solution stability. THF acts as a Lewis base, coordinating to magnesium to stabilize the Grignard intermediate. This solvent choice is critical, as demonstrated in comparative studies where 2-methyltetrahydrofuran (2-MeTHF) showed reduced stabilization for analogous biphenylmagnesium bromides . Fluorine’s electronegativity introduces subtle electronic perturbations, lowering the aromatic system’s electron density and influencing regioselectivity in subsequent reactions .
Synthesis and Characterization
Preparation Methodology
The synthesis follows classical Grignard protocols, albeit with modifications for fluorinated precursors:
-
Halide Substrate Preparation:
1-Bromo-4-(3-fluorophenyl)benzene is synthesized via Suzuki-Miyaura coupling between 3-fluorophenylboronic acid and 1-bromo-4-iodobenzene. This step ensures regioselective installation of the fluorine moiety . -
Magnesium Activation:
Magnesium turnings (1.1 eq) are activated with 1,2-dibromoethane in anhydrous THF under nitrogen. The initiation exotherm is carefully controlled at 25–30°C to prevent solvent degradation . -
Grignard Formation:
A solution of 1-bromo-4-(3-fluorophenyl)benzene in THF is added dropwise over 2 hours. The reaction mixture turns gray-brown, indicating successful reagent formation. Titration with iodine (0.06 M in Et₂O) confirms a typical yield of 85–92% .
Analytical Characterization
While Grignard reagents are rarely isolated, in situ characterization employs:
-
¹H NMR (CDCl₃):
Aromatic protons appear as multiplet signals between δ 6.8–7.6 ppm. The fluorine’s deshielding effect splits ortho protons into distinct doublets (J = 8.2 Hz) . -
Reactivity Profiling:
Quenching with deuterated water (D₂O) followed by GC-MS analysis verifies the formation of 4-(3-fluorophenyl)biphenyl, confirming reagent integrity .
Reactivity and Synthetic Applications
Cross-Coupling Reactions
Manganese-catalyzed aerobic heterocoupling represents a key application. When reacted with aryl Grignard partners, 4-(3-fluorophenyl)phenylmagnesium bromide demonstrates exceptional selectivity:
Entry | Coupling Partner | Catalyst | Yield (%) | Product |
---|---|---|---|---|
1 | p-TolylMgBr | MnCl₂ | 91 | 4'-Methyl-3-fluorobiphenyl |
2 | 4-MeOC₆H₄MgBr | Mn(acac)₃ | 88 | 4'-Methoxy-3-fluorobiphenyl |
3 | 3-ThienylMgBr | MnCl₂ | 62 | 3-Thienyl-3-fluorobiphenyl |
Data adapted from manganese-catalyzed systems
The fluorine substituent suppresses homocoupling by 12–18% compared to non-fluorinated analogs, a phenomenon attributed to reduced electron density at the magnesium center .
Nucleophilic Additions
In ketone alkylation, the reagent exhibits moderated reactivity due to fluorine’s -I effect:
-
Reaction with benzophenone yields 88% diphenyl(3-fluorobiphenyl-4-yl)methanol after 6 hours at −78°C.
-
Sterically hindered substrates like 2-adamantanone require elevated temperatures (0°C) but maintain 74% efficiency .
Comparative Analysis with Structural Analogs
The 3-fluorine substitution pattern confers distinct advantages over para-substituted derivatives:
Property | 4-(3-Fluorophenyl)phenylMgBr | 4-(4-Fluorophenyl)phenylMgBr |
---|---|---|
Coupling Yield* | 91% | 84% |
THF Stability (days) | 3 | 5 |
ΔG‡ for Homocoupling | 24.3 kcal/mol | 21.1 kcal/mol |
*With p-tolylMgBr under MnCl₂ catalysis
Meta-fluorination’s steric protection of the Mg center enhances cross-coupling selectivity while slightly reducing thermal stability.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound enables synthesis of fluorinated analogs of NSAIDs:
-
Fluorobiprofen: 18% improved COX-2 selectivity over ibuprofen in preclinical models.
-
Anticancer Agents: 3-Fluorobiphenyl cores show enhanced tubulin polymerization inhibition (IC₅₀ = 37 nM vs. 89 nM for non-fluorinated) .
Materials Science
Incorporation into OLED matrices via Ullmann coupling:
-
Luminance Efficiency: 18.7 cd/A in blue-emitting devices.
-
Turn-on Voltage Reduction: 2.3 V vs. 3.1 V for non-fluorinated counterparts .
Challenges and Future Directions
Current limitations center on scalability and functional group tolerance:
-
Magnesium Activation: Diisobutylaluminum hydride (DIBAL-H) co-activation improves yields to 94% but increases production costs .
-
Electron-Deficient Partners: Reactions with nitro-substituted aryl halides remain inefficient (≤22% yield).
Emerging strategies include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume